molecular formula C20H17NO3 B11286637 3-phenyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-phenyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11286637
M. Wt: 319.4 g/mol
InChI Key: QZRDAHGHJARUQV-UHFFFAOYSA-N
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Description

3-phenyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: This step involves the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene structure.

    Cyclopentane Ring Formation: The chromene intermediate is then subjected to a cyclization reaction with a suitable diene or dienophile, often under thermal or catalytic conditions.

    Oxazinone Ring Formation: The final step involves the formation of the oxazinone ring through a condensation reaction with an appropriate amine and carbonyl compound, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which may have different chemical and biological properties.

    Reduction: Reduction reactions can convert the oxazinone ring to an amine, potentially altering its activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or chromene rings, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions, often in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-phenyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of 3-phenyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in oxidative stress pathways.

    Receptors: Binding to cellular receptors that mediate inflammatory responses.

    Signaling Pathways: Modulation of signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    3-phenylchromen-4-one: Lacks the cyclopentane and oxazinone rings, making it less complex.

    3-phenyl-2H-chromen-2-one: Similar chromene structure but without the additional fused rings.

    3-phenyl-3,4-dihydro-2H-chromen-4-one: Contains a simpler dihydrochromene structure.

Uniqueness

3-phenyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-phenyl-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C20H17NO3/c22-20-16-8-4-7-14(16)15-9-10-18-17(19(15)24-20)11-21(12-23-18)13-5-2-1-3-6-13/h1-3,5-6,9-10H,4,7-8,11-12H2

InChI Key

QZRDAHGHJARUQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=CC=C5

Origin of Product

United States

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